Methyliminodiacetic-d4 acid
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Overview
Description
Methyliminodiacetic-d4 acid is a deuterated form of methyliminodiacetic acid, an organic compound with the formula CH3N(CH2CO2H)2. It is a white solid and is used as a chelating agent for iron. The compound is also a component of organoboron reagents, making it significant in various chemical applications .
Preparation Methods
Methyliminodiacetic-d4 acid can be synthesized from imidodiacetic acid by N-methylation using the Eschweiler–Clarke reaction. This involves the reaction of imidodiacetic acid with formaldehyde and formic acid, leading to the formation of methyliminodiacetic acid . For the deuterated form, deuterated reagents are used to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Methyliminodiacetic-d4 acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly iron, due to its chelating properties.
Substitution Reactions: The compound can participate in substitution reactions where the carboxyl groups can be modified.
Complexation: It is used to form MIDA boronates, which are derivatives with the formula CH3N(CH2CO2)2BR, where R is a cross-coupling partner.
Scientific Research Applications
Methyliminodiacetic-d4 acid has several scientific research applications:
Mechanism of Action
The mechanism of action of methyliminodiacetic-d4 acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various chemical reactions. This chelation process is crucial for its applications in both chemistry and biology .
Comparison with Similar Compounds
Methyliminodiacetic-d4 acid is similar to other chelating agents such as:
Imidodiacetic acid: The parent compound from which this compound is derived.
Nitrilotriacetic acid: Another chelating agent with similar properties but different structural features.
N-Hydroxyiminodiacetic acid: A related compound with hydroxyl groups that provide different chelating properties.
This compound is unique due to its deuterated form, which makes it useful in specific research applications where the presence of deuterium is required.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2-[[carboxy(dideuterio)methyl]-methylamino]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI Key |
XWSGEVNYFYKXCP-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N(C)C([2H])([2H])C(=O)O |
Canonical SMILES |
CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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